molecular formula C14H18N2O B10957451 N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 76049-36-0

N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B10957451
CAS No.: 76049-36-0
M. Wt: 230.31 g/mol
InChI Key: CONGMAIJMUNLHQ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring imparts significant biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the reaction between tryptamine and butanoic acid derivatives. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which is widely used for the preparation of amides. In this reaction, tryptamine reacts with butanoic acid in the presence of DCC to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways. Additionally, the amide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]butanamide is unique due to its specific combination of the indole ring and butanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

76049-36-0

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]butanamide

InChI

InChI=1S/C14H18N2O/c1-2-5-14(17)15-9-8-11-10-16-13-7-4-3-6-12(11)13/h3-4,6-7,10,16H,2,5,8-9H2,1H3,(H,15,17)

InChI Key

CONGMAIJMUNLHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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